3,3,5-trimethyl-3H-pyrazole 1,2-dioxide
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Overview
Description
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of three methyl groups and a dioxide functional group, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylpyrazole with oxidizing agents to introduce the dioxide functionality . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a pyrazole or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, and other polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, higher oxides, and reduced pyrazole derivatives .
Scientific Research Applications
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-trimethyl-3H-pyrazole 1,2-dioxide involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the dioxide group allows it to participate in redox reactions, influencing various biochemical pathways . The compound’s ability to donate and accept hydrogen bonds makes it a versatile molecule in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: Lacks the dioxide group, making it less reactive in oxidation reactions.
3,3,5-trimethylpyrazole: Similar structure but without the dioxide functionality, leading to different chemical properties.
Pyrazoline: A reduced form of pyrazole with different reactivity and applications.
Uniqueness
3,3,5-trimethyl-3H-pyrazole 1,2-dioxide stands out due to its unique dioxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62925-71-7 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-oxidopyrazol-1-ium 1-oxide |
InChI |
InChI=1S/C6H10N2O2/c1-5-4-6(2,3)8(10)7(5)9/h4H,1-3H3 |
InChI Key |
FTBBYYWKTYXOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC([N+](=O)N1[O-])(C)C |
Origin of Product |
United States |
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